molecular formula C6H3Cl2NO2<br>Cl2C6H3NO2<br>C6H3Cl2NO2 B041259 1,4-Dichloro-2-nitrobenzene CAS No. 89-61-2

1,4-Dichloro-2-nitrobenzene

Cat. No. B041259
CAS RN: 89-61-2
M. Wt: 192 g/mol
InChI Key: RZKKOBGFCAHLCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dichloro-2-nitrobenzene involves chlorination reactions. One example is the chlorination of p-nitrochlorobenzene using KClO3 and H2SO4 as chlorinating agents. Optimal conditions have been identified, including the use of sulfuric acid, specific molar ratios, reaction temperatures, and time, achieving high yields of up to 91.8% (Zhang Wei-guang, 2009).

Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-2-nitrobenzene is characterized by its chloro and nitro substituents, which significantly influence its reactivity and properties. Studies on similar compounds, such as 3,4-dichloro-1-nitrobenzene, reveal how these substituents are involved in forming specific molecular arrangements through interactions like Cl⋯Cl and N—O⋯Cl (S. Barnett et al., 2005).

Chemical Reactions and Properties

1,4-Dichloro-2-nitrobenzene undergoes various chemical reactions, including electrophilic aromatic substitution. For example, the nitration of 1-chloro-4-nitrobenzene in sulfuric acid or oleum yields high rates of the expected nitro products, demonstrating the compound's reactivity towards nitration and sulfonation (Martin W. Melhuish et al., 1988).

Physical Properties Analysis

Vibrational spectroscopic studies, including Fourier-transform infrared and Raman spectroscopy, have been conducted to understand the physical properties of 1,4-Dichloro-2-nitrobenzene. These studies provide insights into the compound's molecular vibrations, contributing to a deeper understanding of its structure and bonding (M. Arivazhagan & S. Jeyavijayan, 2011).

Scientific Research Applications

  • Spectroscopy Research : It is used for studying the properties of nitrobenzene derivatives using electron transmission spectroscopy, dissociative electron attachment spectroscopy, and negative ion mass spectrometry (Asfandiarov et al., 2007).

  • Chemical Kinetics and Products Study : This compound plays a role in understanding the kinetics and products of aromatic nitrations in solutions of dinitrogen pentaoxide in nitric acid, as well as in studying the kinetics and yields of various nitro products during electrophilic aromatic substitution (Moodie & Stephens, 1987); (Melhuish et al., 1988).

  • Molecular Structure Analysis : Research includes studying its molecular structure, vibrational spectra, HOMO, LUMO, and NMR properties (Krishnakumar et al., 2012).

  • Structural Analysis in Organic Crystals : It's used in the structural analysis of 2-nitro-t-butylbenzenes, which undergo intramolecular hydrogen abstraction in the solid state upon UV light irradiation (Padmanabhan et al., 1987).

  • Grignard Reaction Study : Its application extends to the study of the conjugate addition of Grignard reagents to para-substituted nitrobenzenes, yielding 2-alkylated derivatives (Bentley & Milner, 1993).

  • Solubility and Solute Descriptor Determination : 1,4-Dichloro-2-nitrobenzene is also used in determining Abraham solute descriptors for dichloronitrobenzenes in various organic solvents (Brumfield et al., 2015).

  • Synthesis and Yield Analysis : Its high yield and ability to react with chlorine in a specially designed tower chlorinator have been studied (Hui-ping, 2005).

  • Toxicological Studies : The compound's effects on inducing kidney tumors in rats and the secretion of its metabolites in urine as an N-acetylcysteine conjugate have been researched (Ohnishi et al., 2009).

  • Catalysis in Aromatic Nitrations : Faujasite catalysis in aromatic nitrations with dinitrogen pentoxide has been explored using this compound (Claridge et al., 2001).

  • Synthesis of Pyrroles : It's involved in indium-mediated one-pot pyrrole synthesis from nitrobenzene derivatives with 1,4-diketones (Lee & Kim, 2013).

  • Immunological Studies : Its role in inducing cross-tolerance for contact sensitivity in guinea pigs has been investigated (Baer & Rosenthal, 1972).

  • Luminescent Sensor Development : A study utilized it in developing a zinc-based metal-organic framework as a multi-responsive luminescent sensor (Xu et al., 2020).

Safety And Hazards

Avoid contact with skin and eyes. Do not breathe dust. Take precautionary measures against static discharges . Keep in a dry, cool and well-ventilated place. Keep container tightly closed .

Future Directions

1,4-Dichloro-2-nitrobenzene has been listed as a chemical with a high production volume . The annual production volume in Japan was 200–1200 tonnes during 1988–1992; in Germany in 1992, it was 2400–2800 tonnes per year . It is extensively used as an intermediate in the manufacture of diazo pigments . Additional uses have been in the production of agrochemicals and ultraviolet absorbents .

properties

IUPAC Name

1,4-dichloro-2-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
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InChI Key

RZKKOBGFCAHLCZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
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Molecular Formula

C6H3Cl2NO2
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DSSTOX Substance ID

DTXSID7052602
Record name 1,4-Dichloro-2-nitrobenzene
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Molecular Weight

192.00 g/mol
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Physical Description

Yellow solid; [ICSC] Yellow crystals; [Sigma-Aldrich MSDS], YELLOW FLAKES.
Record name 1,4-Dichloro-2-nitrobenzene
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Boiling Point

267 °C, 261 °C
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Flash Point

135 °C
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Solubility

In water, 95 mg/L at 25 °C, In water, 92.1 mg/L at 20 °C, Soluble in ethanol, ether, benzene, carbon disulfide; slightly soluble in carbon tetrachloride, Solubility in water, g/100ml at 20 °C: 0.01 (very slightly soluble)
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Density

1.669 at 22 °C, Density: 1.479 g/cu cm at 75 °C, 1.67 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 1,4-Dichloro-2-nitrobenzene
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Vapor Density

Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.00505 [mmHg], 0.00383 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.5
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Product Name

1,4-Dichloro-2-nitrobenzene

Color/Form

Plates or prisms from alcohol, plates from ethyl acetate

CAS RN

89-61-2
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Melting Point

56 °C, 55 °C
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Synthesis routes and methods

Procedure details

2020 g (10.5 mol) of 2,5-dichloronitrobenzene, 70 g (0.2 mol) of octadecyltrimethylammonium chloride and 580 g (10.0 mol) of potassium fluoride were reacted analogously to Example 1. 936 g (72.3%, relative to 2,5-dichloronitrobenzene converted) of 2-fluoro-5-chloronitrobenzene and 600 g (29.7%, relative to 2,5-dichloronitrobenzene employed) of unreacted 2,5-dichloronitrobenzene were obtained.
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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